3-[(1-Methyl-4-nitro-1H-imidazol-5-yl)amino]phenol
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Overview
Description
3-[(1-Methyl-4-nitro-1H-imidazol-5-yl)amino]phenol is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methyl-4-nitro-1H-imidazol-5-yl)amino]phenol typically involves the reaction of 1-methyl-4-nitroimidazole with aminophenol under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(1-Methyl-4-nitro-1H-imidazol-5-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-[(1-Methyl-4-amino-1H-imidazol-5-yl)amino]phenol, while substitution reactions can produce various phenolic derivatives .
Scientific Research Applications
3-[(1-Methyl-4-nitro-1H-imidazol-5-yl)amino]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-Methyl-4-nitro-1H-imidazol-5-yl)amino]phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with similar antibacterial properties.
Tinidazole: A compound with similar chemical structure and therapeutic applications.
Ornidazole: Known for its use in treating protozoal infections.
Uniqueness
3-[(1-Methyl-4-nitro-1H-imidazol-5-yl)amino]phenol is unique due to its specific substitution pattern on the imidazole ring and the presence of the phenolic hydroxyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H10N4O3 |
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Molecular Weight |
234.21 g/mol |
IUPAC Name |
3-[(3-methyl-5-nitroimidazol-4-yl)amino]phenol |
InChI |
InChI=1S/C10H10N4O3/c1-13-6-11-9(14(16)17)10(13)12-7-3-2-4-8(15)5-7/h2-6,12,15H,1H3 |
InChI Key |
JWIHOCPXHZAPKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1NC2=CC(=CC=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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